1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid
Description
The compound 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid features a bicyclo[2.1.1]hexane core with a carboxylic acid group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 1. The bicyclo[2.1.1]hexane framework imparts significant ring strain and a unique three-dimensional geometry, while the trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, making this compound of interest in medicinal chemistry and enzyme inhibition studies .
Properties
Molecular Formula |
C14H13F3O2 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-2-9(5-10)13-6-8(7-13)4-11(13)12(18)19/h1-3,5,8,11H,4,6-7H2,(H,18,19) |
InChI Key |
VTMJGAARYHRCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create new building blocks, which can be further derivatized through various transformations . The reaction conditions often require the use of a mercury lamp, which can be technically challenging but is necessary for the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the use of photochemistry and [2 + 2] cycloaddition reactions are promising approaches for large-scale synthesis. These methods allow for the efficient production of sp3-rich chemical spaces, which are valuable in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it effective in various applications. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues of Bicyclo[2.1.1]hexane Carboxylic Acids
Substituent Variations on the Aromatic Ring
- 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid: Replacing the trifluoromethyl group with dichlorophenyl increases molecular weight (Cl atoms vs. CF₃) and alters electronic properties.
Modifications to the Bicyclo Core
- 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid : The addition of methyl groups at position 5 increases steric bulk and hydrophobicity, which may enhance membrane permeability but reduce solubility .
- 1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid: The tert-butoxycarbonyl (Boc) group introduces a protective moiety for the amine, enabling selective functionalization in synthetic pathways. This derivative has a higher molecular weight (C₁₂H₁₉NO₄) and altered polarity compared to the target compound .
Bicyclic Amino Acid Analogues with Enzyme Inhibitory Activity
Evidence from enzymatic studies highlights the critical role of bridgehead geometry in bioactivity:
- (+)-2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid: This compound exhibits potent inhibition of S-adenosyl-L-methionine synthesis due to its small bridgehead angle (~60°), which enhances complementarity with enzyme active sites. In contrast, the norbornane (bicyclo[2.2.1]heptane) analogue has a larger bridgehead angle (~67°) and lower inhibitory activity .
- 7-Aminonorbornane-7-carboxylic acid: The expanded bicyclo[2.2.1]heptane framework results in poor binding affinity, underscoring the importance of the compact bicyclo[2.1.1]hexane system for enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
A comparison of key properties is summarized below:
Biological Activity
1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound notable for its unique structural features, including a trifluoromethyl group and a carboxylic acid functional group. The compound's molecular formula is C13H11F3O2, with a molecular weight of approximately 250.22 g/mol. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and comparative studies with related compounds.
Structural Characteristics
The bicyclo[2.1.1]hexane framework imparts rigidity and stability, influencing both the chemical behavior and biological activity of the compound. The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with lipid membranes and proteins, potentially increasing the compound's bioactivity.
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study highlighted that compounds with bicyclic structures often demonstrate enhanced activity against various microbial strains due to their unique conformations and electronic properties .
Anticancer Activity
The compound has also been studied for potential anticancer effects. Preliminary findings suggest that modifications to the bicyclic structure can lead to enhanced cytotoxicity against certain cancer cell lines. For instance, derivatives with specific substitutions have shown promising results in inhibiting cancer cell proliferation .
Mechanistic Insights
The mechanism of action for this compound appears to involve:
- Binding Affinity : Interaction studies indicate that the compound may bind effectively to various biological targets such as enzymes and receptors, influenced by its structural rigidity and lipophilicity .
- Metabolic Stability : The incorporation of the bicyclo[2.1.1]hexane scaffold has been shown to affect metabolic stability positively in some bioactive compounds, suggesting a potential for longer-lasting therapeutic effects .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | Bicyclic Dicarboxylate | Contains two carboxylic acid groups; potential for enhanced solubility |
| Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate | Bicyclic Ester | Incorporates an ester functional group; possible variations in bioactivity |
| 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | Spiro Compound | Features a spiro structure; different conformational dynamics affecting activity |
| Methyl bicyclo[1.1.1]pentane-1-carboxylate | Bicyclic Carboxylate | Simpler structure; serves as a baseline for comparison |
Case Studies
Several case studies have been conducted to evaluate the biological activity of derivatives based on the bicyclo[2.1.1]hexane structure:
- Study on Antifungal Activity : A comparative study measured the antifungal efficacy of marketed fungicides alongside their saturated analogs derived from bicyclo[2.1.1]hexanes, revealing variable results in solubility and potency .
- Bioisosteric Replacement : Research demonstrated that replacing ortho-substituted phenyl rings with bicyclo[2.1.1]hexanes in bioactive compounds often improved water solubility while maintaining or enhancing biological activity .
Q & A
Basic: How can I optimize the synthesis of 1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid to achieve high yields and purity?
Answer:
The synthesis of strained bicyclic compounds like this requires careful optimization of cycloaddition reactions. For bicyclo[2.1.1]hexanes, energy-transfer-mediated [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes and alkenes are effective ( ). Key parameters include:
- Sensitizer choice : Use triplet sensitizers (e.g., thioxanthone) to activate bicyclo[1.1.0]butanes.
- Reaction temperature : Maintain low temperatures (−40°C to 0°C) to minimize side reactions.
- Alkene substitution : Electron-deficient alkenes enhance regioselectivity.
Post-synthesis, purify via recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC. Monitor purity with / NMR and LC-MS ().
Basic: What spectroscopic techniques are most effective for characterizing the strained bicyclo[2.1.1]hexane core?
Answer:
The strained bicyclic structure requires a combination of techniques:
- NMR : - COSY and -DEPT confirm connectivity. The bridgehead protons typically appear as doublets of doublets (δ 2.5–3.5 ppm) due to coupling with adjacent carbons ().
- X-ray crystallography : Resolves absolute stereochemistry and bond angles (critical for bioisosteric applications) ().
- IR spectroscopy : The carboxylic acid group shows a broad O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) ( ).
Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
The -CF group enhances metabolic stability and lipophilicity (logP increase by ~0.5–1.0 unit). Key effects:
- Electron-withdrawing nature : Polarizes the aromatic ring, increasing electrophilic reactivity at the para position.
- Steric effects : The bulky -CF group restricts rotational freedom, potentially improving target binding specificity ().
Use Hammett constants (σ = 0.43 for -CF) to predict substituent effects on reaction rates ( ).
Advanced: What computational methods can predict the compound’s interactions with biological targets?
Answer:
- Docking studies : Use Schrödinger’s Glide or AutoDock Vina with homology models of target proteins (e.g., enzymes with hydrophobic active sites).
- MD simulations : Analyze stability of the bicyclic core in aqueous (TIP3P water model) and lipid membrane environments ().
- QM/MM calculations : Assess strain energy (~20–30 kcal/mol for bicyclo[2.1.1]hexanes) and its impact on binding affinity ( ).
Advanced: How can I resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Purity variations : Validate compound purity (>95% via HPLC) and confirm stereochemistry ().
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as the carboxylic acid’s ionization state (pKa ~4.5) affects binding ( ).
- Off-target effects : Perform counter-screening against related enzymes (e.g., cyclooxygenase vs. lipoxygenase) ().
Advanced: What strategies enable late-stage functionalization of the bicyclo[2.1.1]hexane scaffold?
Answer:
- Carboxylic acid derivatization : Convert to amides (EDC/HOBt coupling) or esters (DCC/DMAP) for SAR studies ( ).
- C-H activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bridgehead position (requires directing groups) ( ).
- Photoredox catalysis : Introduce alkyl/aryl groups via radical intermediates ( ).
Advanced: How does the bicyclo[2.1.1]hexane core compare to other bioisosteres for aromatic rings?
Answer:
Advanced: What mechanistic insights explain the regioselectivity of cycloaddition reactions in its synthesis?
Answer:
The [2π + 2σ] cycloaddition proceeds via a diradical intermediate. Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
